molecular formula C28H48O3 B1253943 Cathasterone CAS No. 168146-23-4

Cathasterone

Cat. No.: B1253943
CAS No.: 168146-23-4
M. Wt: 432.7 g/mol
InChI Key: JSVPGVHCEQDJCZ-VGEHDTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cathasterone can be synthesized from plant sterols such as stigmasterol. The synthesis involves multiple steps, including oxidation and reduction reactions. For instance, stigmasterol can be converted to 24-epithis compound through a series of reactions involving oxidation at specific carbon positions .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is typically synthesized in laboratory settings for research purposes. The process generally involves the extraction of precursor sterols from plant sources followed by chemical synthesis to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Cathasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its conversion to other brassinosteroids.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include teasterone, castasterone, and brassinolide .

Mechanism of Action

Cathasterone exerts its effects by acting as a precursor in the brassinosteroid biosynthesis pathway. It is converted to more active brassinosteroids like castasterone and brassinolide, which then bind to specific receptors in plant cells. This binding activates a signal transduction pathway involving receptor kinases, leading to the regulation of gene expression and subsequent physiological responses .

Comparison with Similar Compounds

Uniqueness of Cathasterone: this compound is unique in its role as a precursor in the brassinosteroid biosynthesis pathway. Its conversion to more active brassinosteroids is essential for the regulation of plant growth and development .

Properties

IUPAC Name

(3S,5S,8S,9S,10R,13S,14S,17R)-3-hydroxy-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O3/c1-16(2)17(3)13-25(30)18(4)21-7-8-22-20-15-26(31)24-14-19(29)9-11-28(24,6)23(20)10-12-27(21,22)5/h16-25,29-30H,7-15H2,1-6H3/t17-,18+,19+,20+,21-,22+,23+,24-,25+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVPGVHCEQDJCZ-VGEHDTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041168
Record name Cathasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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